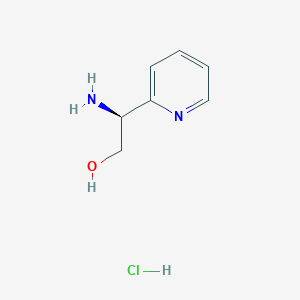
(2S)-2-amino-2-pyridin-2-ylethanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-2-pyridin-2-ylethanol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amino alcohols. These compounds contain both an amino group (-NH2) and a hydroxyl group (-OH) attached to the same carbon atom. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the compound’s stability and solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-pyridin-2-ylethanol typically involves the reaction of 2-pyridinecarboxaldehyde with a suitable amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C). The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-2-pyridin-2-ylethanol;hydrochloride may involve large-scale reductive amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The final product is typically purified through crystallization or recrystallization techniques to obtain the hydrochloride salt form.
化学反応の分析
Types of Reactions
(2S)-2-amino-2-pyridin-2-ylethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.
Reduction: Formation of 2-pyridin-2-ylethylamine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
(2S)-2-amino-2-pyridin-2-ylethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its use in drug development for neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (2S)-2-amino-2-pyridin-2-ylethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The amino and hydroxyl groups play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-amino-2-pyridin-2-ylethanol: Lacks the hydrochloride salt form, which may affect its solubility and stability.
2-pyridin-2-ylethanol:
2-aminoethanol: Lacks the pyridine ring, which may affect its binding properties and specificity.
Uniqueness
(2S)-2-amino-2-pyridin-2-ylethanol;hydrochloride is unique due to the presence of both the amino and hydroxyl groups attached to a chiral center, as well as the pyridine ring. This combination of functional groups and structural features contributes to its versatility and wide range of applications in various fields of research and industry.
特性
分子式 |
C7H11ClN2O |
|---|---|
分子量 |
174.63 g/mol |
IUPAC名 |
(2S)-2-amino-2-pyridin-2-ylethanol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-6(5-10)7-3-1-2-4-9-7;/h1-4,6,10H,5,8H2;1H/t6-;/m1./s1 |
InChIキー |
AAEYKSBZCYPJCO-FYZOBXCZSA-N |
異性体SMILES |
C1=CC=NC(=C1)[C@@H](CO)N.Cl |
正規SMILES |
C1=CC=NC(=C1)C(CO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





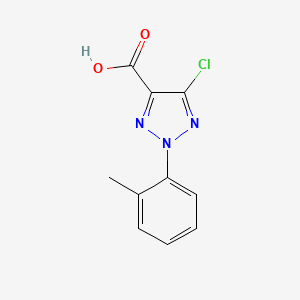

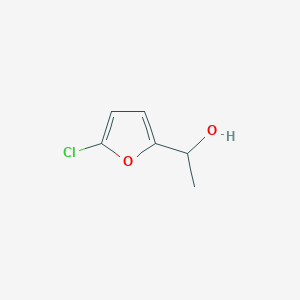

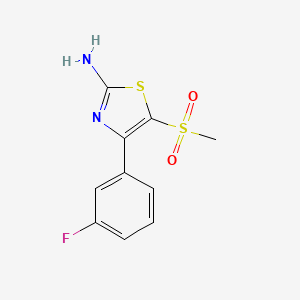

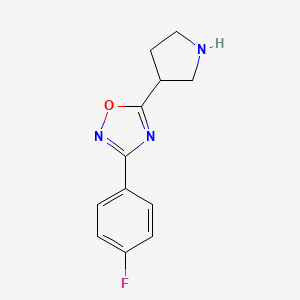
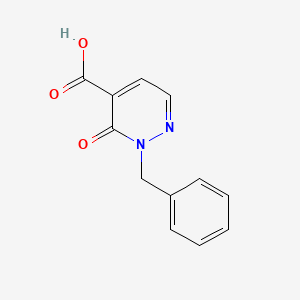
![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11791677.png)

![6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one](/img/structure/B11791697.png)
